molecular formula C13H13ClN2O3 B2381023 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-19-6

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2381023
CAS No.: 832737-19-6
M. Wt: 280.71
InChI Key: LWJMICYZGOIFLF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide is a synthetic heterocyclic compound featuring a furan-carbohydrazide scaffold modified with a chlorinated phenoxy substituent. Its systematic IUPAC name reflects its structural complexity:

Property Value
IUPAC Name 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
CAS Registry Number 832737-19-6
Molecular Formula C₁₃H₁₃ClN₂O₃
Molecular Weight 280.70 g/mol
Synonyms 5-((2-Chloro-6-methylphenoxy)methyl)furan-2-carbohydrazide; BBL038477

The compound’s structure comprises a furan ring (oxygen-containing five-membered heterocycle) linked via a methylene bridge to a 2-chloro-6-methylphenoxy group. The carbohydrazide (-CONHNH₂) moiety at the 2-position of the furan ring enhances its capacity for hydrogen bonding and coordination chemistry.

Historical Context in Heterocyclic Chemistry Research

The development of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide aligns with broader trends in heterocyclic chemistry, particularly the exploration of furan-carbohydrazide hybrids for biomedical applications. Furan derivatives have been studied since the 19th century, with furfural and related compounds emerging as key intermediates in organic synthesis. The integration of carbohydrazide functionalities gained momentum in the mid-20th century, driven by their utility in synthesizing hydrazones and Schiff bases for pharmaceutical applications.

This compound represents a convergence of two pharmacophoric motifs:

  • Furan rings : Known for electron-rich aromatic systems that facilitate π-π stacking and interactions with biological targets.
  • Carbohydrazides : Valued for their role as precursors to bioactive hydrazones and metal-chelating agents.

Early synthetic routes to similar compounds involved hydrazinolysis of furan-2-carboxylate esters or condensation reactions between furan aldehydes and hydrazides. The addition of a chloro-methylphenoxy group in this derivative likely arose from structure-activity relationship (SAR) studies aimed at enhancing lipophilicity and target affinity.

Structural Significance of Furan-Carbohydrazide Hybrid Architectures

The hybrid architecture of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide offers distinct advantages in molecular design:

Electronic Properties

  • The furan ring’s aromaticity (resonance energy ≈ 67 kJ/mol) enables charge delocalization, while the oxygen atom contributes to dipole interactions.
  • The carbohydrazide group introduces polarity and hydrogen-bonding sites (-NH and -C=O), critical for binding to enzymatic pockets.

Stereoelectronic Effects

  • The methylene bridge between the furan and phenoxy groups allows conformational flexibility, optimizing spatial alignment with biological targets.
  • The electron-withdrawing chlorine atom at the 2-position of the phenoxy ring enhances stability and modulates electronic effects across the molecule.

Supramolecular Interactions

  • X-ray crystallography of related compounds reveals intermolecular hydrogen bonds between carbohydrazide -NH groups and carbonyl oxygen atoms, fostering stable crystal lattices.
  • The chloro-methylphenoxy substituent contributes to hydrophobic interactions, improving membrane permeability in biological systems.

Comparative Structural Analysis

Feature Role in Bioactivity
Furan ring Facilitates π-π stacking with aromatic residues in enzymes
Carbohydrazide moiety Serves as a metal-chelating site and hydrogen-bond donor
Chloro-methylphenoxy group Enhances lipophilicity and steric bulk for target selectivity

This structural synergy has positioned furan-carbohydrazide hybrids as candidates for anticancer, antimicrobial, and antiviral agents, as evidenced by recent studies on analogous compounds.

Properties

IUPAC Name

5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJMICYZGOIFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for developing new compounds.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that the compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration in cancer therapy.

Medicine

Ongoing research aims to evaluate its effectiveness as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action may involve binding to specific molecular targets, influencing biochemical pathways critical for disease progression.

Industry

The compound is also explored for its potential use in developing new materials or as a component in chemical manufacturing processes. Its unique structure may lead to innovations in material science.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial effects of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide against several pathogens. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent.
  • Anticancer Research
    • In vitro studies on various cancer cell lines demonstrated that this compound could reduce cell viability significantly, indicating its potential as an anticancer drug. Further research is needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., -C₃H₇) may reduce membrane permeability but improve specificity .

Comparison of Yields :

  • 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide: Synthesized in ~70% yield under reflux conditions .
  • N'-[5-(4-Methylphenyl)-2-oxofuran-3-ylidene]furan-2-carbohydrazide : 53% yield via dioxane-mediated crystallization .

Antimicrobial Activity

  • : Azole derivatives of furan-2-carbohydrazide exhibit antimicrobial activity against E. coli and S. aureus, with MIC values as low as 12.5 µg/mL .
  • Inference : The chloro and methyl groups in the target compound may enhance membrane disruption or enzyme inhibition.

Analgesic and Anti-inflammatory Activity

  • : Steroid-oxazolone derivatives with furan-carbohydrazide motifs exhibit higher COX-1 affinity than indomethacin .

Antioxidant Activity

  • : Furan-containing pyrimidines demonstrate radical scavenging activity (IC₅₀ = 0.6 mg/mL for compound 3c) .

Physicochemical Properties

  • Solubility : Methoxy and propyl substituents improve aqueous solubility (e.g., 28.7 µg/mL for the methoxy-propyl derivative ).
  • Stability: Fluorinated analogs (e.g., 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide) show enhanced metabolic stability due to reduced oxidative degradation .
  • Lipophilicity : Chloro and nitro groups increase logP values, favoring blood-brain barrier penetration .

Biological Activity

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide (CAS No. 832737-19-6) is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including anti-cancer and antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide is C13H13ClN2O3, with a molecular weight of 280.71 g/mol. The compound features a furan ring connected to a carbohydrazide moiety and a chloromethylphenoxy group, which suggests potential interactions with various biological targets .

1. Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide. For instance, derivatives with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer) cells.

A comparative analysis of several compounds revealed that specific structural modifications enhance anti-cancer activity. For example, compounds with electron-donor substituents showed increased efficacy against cancer cell lines . The following table summarizes the cell viability percentages for different compounds tested against HepG2 cells:

CompoundCell Viability (%)
4d33.29
4a35.01
4b37.31
4c39.22
Doxorubicin0.62

These results indicate that the structural characteristics of the compounds significantly influence their cytotoxicity .

2. Antimicrobial Activity

In addition to anti-cancer properties, 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide exhibits antimicrobial activity against various bacterial strains. Research has shown that similar furan derivatives possess notable antibacterial effects against Gram-positive and Gram-negative bacteria.

The minimum inhibitory concentrations (MICs) for several derivatives were evaluated against common pathogens such as E. coli and S. aureus. The results highlighted the potential of these compounds as antimicrobial agents . The following table presents the MIC values for selected compounds:

CompoundMIC (µg/mL)Target Bacteria
4a280E. coli
4b265S. aureus
4c230B. cereus

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .

The exact mechanism by which 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways . Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. Purification techniques such as recrystallization are employed to isolate the desired product in high purity . The following steps outline a general synthesis route:

  • Preparation : React furan-2-carbaldehyde with hydrazine hydrate.
  • Reflux : Conduct the reaction under reflux conditions.
  • Purification : Purify the product through recrystallization or chromatography.

Q & A

Q. What are the established synthetic routes for 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via condensation reactions. A common approach involves reacting furan-2-carbohydrazide with a phenoxy-methyl chloride derivative under reflux in anhydrous ethanol or methanol. Key steps include:

  • Intermediate preparation : Synthesis of 5-(chloromethyl)furan-2-carboxylate (or analogous precursors) via nucleophilic substitution .
  • Hydrazide formation : Reaction with hydrazine hydrate to generate the carbohydrazide backbone .
  • Phenoxy linkage : Condensation with 2-chloro-6-methylphenol using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Yield optimization requires strict control of temperature (60–80°C), anhydrous conditions, and purification via recrystallization (e.g., using dioxane or methanol) .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

Standard characterization includes:

  • IR spectroscopy : Identification of C=O (1650–1700 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretches in the carbohydrazide moiety .
  • ¹H/¹³C NMR : Signals for the furan ring (δ 6.5–7.5 ppm), phenoxy methyl group (δ 2.3–2.5 ppm), and hydrazide NH (δ 10–12 ppm) .
  • Elemental analysis : Validation of C, H, N, and Cl content to confirm purity .
  • X-ray crystallography : For unambiguous structural determination, SHELX-based refinement is recommended for resolving complex substituent arrangements .

Q. What purification strategies are recommended to isolate high-purity 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide?

Recrystallization from dioxane or methanol is preferred to remove unreacted starting materials and byproducts. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) can resolve structurally similar impurities. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the substituent pattern on the phenoxy group influence the compound’s reactivity?

The 2-chloro-6-methyl substitution on the phenoxy group enhances steric hindrance, reducing unwanted side reactions (e.g., ring-opening of the furan). Comparative studies with unsubstituted phenoxy analogs show lower yields due to competing oxidation pathways .

Advanced Research Questions

Q. How can synthetic conditions be modified to address low yields in scale-up production?

Low yields often arise from incomplete condensation or hydrolysis of the hydrazide group. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves regioselectivity .
  • Catalytic systems : Use of p-toluenesulfonic acid (PTSA) or molecular sieves to enhance electrophilic substitution at the phenoxy group .
  • Inert atmosphere : Prevents oxidation of the furan ring during reflux .

Q. How should researchers resolve contradictions in spectral data (e.g., anomalous NMR shifts) for this compound?

Discrepancies in NMR signals may arise from tautomerism in the hydrazide group or solvent polarity effects. Solutions include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., E/Z isomerism) .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ can stabilize specific conformers .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton environments .

Q. What experimental designs are suitable for investigating the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

  • In vitro assays : MTT or SRB assays for cytotoxicity (IC₅₀ determination against cancer cell lines) .
  • Enzyme inhibition : Tyrosinase or COX-2 inhibition studies using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .
  • Molecular docking : To predict binding modes with target proteins (PDB ID: 2Y9X for tyrosinase) using the compound’s SMILES/InChI (e.g., Canonical SMILES: OC(=O)c1ccc(o1)COc1c(C)cccc1Cl) .

Q. What computational approaches can predict the compound’s reactivity in novel reactions (e.g., cyclization or cross-coupling)?

  • DFT calculations : To model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • MD simulations : Study solvation effects on stability in aqueous or lipid environments .
  • Retrosynthetic analysis : Tools like AiZynthFinder can propose alternative synthetic pathways using the compound’s InChIKey (IJRZZPXUKJUXDF-UHFFFAOYSA-N) .

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